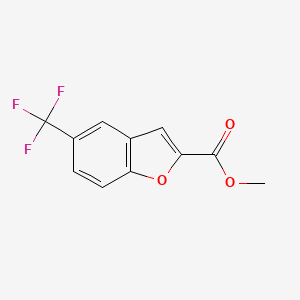

5-(三氟甲基)-1-苯并呋喃-2-羧酸甲酯

描述

The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals, drugs, and synthesized natural fluorocarbon-based compounds . The trifluoromethyl group can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Synthesis Analysis

For a scalable trifluoromethylation methodology, trifluoroacetic acid and its anhydride represent an attractive solution in terms of cost and availability . A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .

Chemical Reactions Analysis

The trifluoromethyl group can be introduced through various methodologies utilizing radical, nucleophilic, and electrophilic CF3 sources for arene and heteroarene trifluoromethylation .

科学研究应用

医药开发

类似于5-(三氟甲基)-1-苯并呋喃-2-羧酸甲酯的化合物中的三氟甲基基团已知可以增强药物的生物活性以及代谢稳定性 。该化合物可以作为合成各种药物的前体,尤其是针对需要调节中枢神经系统的疾病的药物。它在开发受体拮抗剂中的作用,特别是在治疗神经疾病中的作用,引起了人们极大的兴趣。

农药配方

在农药化学中,引入三氟甲基基团可以导致具有改进特性的除草剂和杀虫剂的开发 。5-(三氟甲基)-1-苯并呋喃-2-羧酸甲酯可用于合成对多种农业害虫和杂草具有强效活性的新化合物,从而有助于增强作物保护。

材料科学

三氟甲基基团的独特电子特性使其在材料科学中具有价值。 它可以用来合成具有特定电子特性的先进材料,这些材料可能用于制造半导体、光伏电池或其他电子器件 .

催化

在催化领域,5-(三氟甲基)-1-苯并呋喃-2-羧酸甲酯可能参与配体或催化剂的合成,这些配体或催化剂可以促进各种化学反应。 三氟甲基基团的存在可以影响这些催化剂的反应性和选择性,使其适用于特定的工业应用 .

合成化学

5-(三氟甲基)-1-苯并呋喃-2-羧酸甲酯是有机合成化学中宝贵的合成砌块。 它可以用来将三氟甲基基团引入更复杂的分子中,这是一种常见的策略,用于增加药物的亲脂性,从而提高生物利用度 .

安全和危害

未来方向

The development of fluorinated organic chemicals is becoming an increasingly important research topic . As the number of applications for these compounds continues to grow, advancements in scalable, inexpensive, and operationally simple protocols for fluorine incorporation are of the utmost importance for modern pharmaceutical, agrochemical, and specialty chemical production .

作用机制

Target of Action

Compounds with trifluoromethyl groups are often used in pharmaceuticals and exhibit a wide range of pharmacological activities . For instance, Lotilaner, a compound with a trifluoromethyl group, acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .

Mode of Action

Based on the mode of action of similar compounds, it could potentially interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity .

Pharmacokinetics

Haloxyfop has low acute toxicity and some evidence suggests it may cause negative reproduction or fertility effects .

Result of Action

For example, 5-Trifluoromethyl-2′-deoxycytidine (F 3 methyl-dCyd), when coadministered with tetrahydrouridine (H 4 Urd), surpasses the efficacy of 5-trifluorothymidine and 5-trifluoromethyl-2′-deoxycytidine when administered alone as demonstrated with adenocarcinoma 755 and Lewis lung carcinoma as solid tumors implanted in C57BL × DBA/2 F 1 mice .

Action Environment

Environmental factors such as temperature, ph, and presence of other substances can potentially affect the stability and efficacy of similar compounds .

生化分析

Biochemical Properties

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The trifluoromethyl group can significantly alter the compound’s acidity and basicity, making it a strong acid or a weak base depending on the context . This compound can interact with various enzymes, potentially acting as an inhibitor or activator. For instance, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate access. Additionally, the benzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing protein folding and stability .

Cellular Effects

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate can affect various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. The compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can impact gene expression and cellular metabolism. For example, changes in the phosphorylation status of transcription factors can lead to upregulation or downregulation of target genes, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate exerts its effects through several mechanisms. The trifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to biomolecules . This compound can act as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes, thereby blocking the catalytic activity of the enzyme . Additionally, it can influence gene expression by interacting with transcription factors or other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and gene expression . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant adverse reactions .

Metabolic Pathways

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 can also impact its metabolic fate and the overall metabolic network .

Transport and Distribution

Within cells and tissues, Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its accumulation in the mitochondria can affect mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect signaling pathways and metabolic processes . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical and cellular effects.

属性

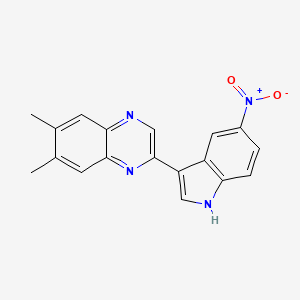

IUPAC Name |

methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZONWKOVXOPEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)

![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)

![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride](/img/structure/B1402850.png)

![5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B1402851.png)

![3-Benzothiazol-6-yl-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402854.png)

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)

![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402858.png)

![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide](/img/structure/B1402861.png)